molecular formula C12H11N3O5S B1399088 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1403233-68-0

4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B1399088
M. Wt: 309.3 g/mol
InChI Key: HVABYHIYOAGWHA-UHFFFAOYSA-N
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Description

4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C12H11N3O5S and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Imidazole Containing Compounds

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthetic Thiophene

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Methods of Application : Thiophene has been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Results or Outcomes : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
  • Nuclear Magnetic Resonance Characterization

    • Scientific Field : Materials Science
    • Application Summary : Nuclear magnetic resonance (NMR) is a powerful tool for characterizing the structure of compounds, including those containing boronate esters .
    • Methods of Application : Density functional theory is used to characterize the structure of the compound 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanonea by means of nuclear magnetic resonance .
    • Results or Outcomes : The study provides valuable insights into the structure of the compound, which could be useful for further research and applications .
  • Synthesis of Novel Compounds

    • Scientific Field : Medicinal Chemistry
    • Application Summary : The synthesis of novel compounds, particularly those containing heterocyclic nuclei, is of great interest in medicinal chemistry .
    • Methods of Application : These compounds are synthesized and then characterized using various techniques. They are then evaluated for their potential therapeutic effects .
    • Results or Outcomes : The synthesized compounds have shown various biological activities, indicating their potential as therapeutic agents .
  • Antioxidant Potential

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Certain imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
    • Methods of Application : These compounds were evaluated using the DPPH assay, a common method for assessing antioxidant activity .
    • Results or Outcomes : The compounds showed good scavenging potential, indicating their potential as antioxidants .
  • Nuclear Features Induction

    • Scientific Field : Cell Biology
    • Application Summary : Certain compounds can induce various nuclear features such as chromatin fragmentation and condensation .
    • Methods of Application : These effects were demonstrated using acridine orange/Ethidium bromide staining .
    • Results or Outcomes : The results suggest potential applications in studying cell biology and developing new therapeutic strategies .

properties

IUPAC Name

dimethyl 1-(2-oxo-2-thiophen-2-ylethyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-19-11(17)9-10(12(18)20-2)15(14-13-9)6-7(16)8-4-3-5-21-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVABYHIYOAGWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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